

Meta-Analysis of Aspirin Research: A Comparative Guide

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This guide offers a meta-analytical overview of Aspirin for primary prevention, tailored for researchers, scientists, and professionals in drug development. It objectively compares Aspirin's performance against placebo by summarizing data from extensive systematic reviews and pivotal clinical trials.

Data Presentation: Efficacy and Safety of Aspirin

The following tables consolidate quantitative data from multiple meta-analyses, providing a clear comparison of Aspirin's effects.

Table 1: Aspirin in the Primary Prevention of Cardiovascular Disease (CVD)

| Outcome | Number of Trials | Number of Participants | Key Finding | Relative Risk (RR) / Hazard Ratio (HR) (95% CI) |
|---|------------------|------------------------|--|---|
| Composite Cardiovascular Outcome ¹ | 13 | 164,225 | Reduced risk of major cardiovascular events. [1] [2] | HR: 0.89 (0.84-0.95) |
| Myocardial Infarction | 14 | 164,751 | Significant reduction in the risk of myocardial infarction. [3] | RR: 0.84 (0.75-0.94) |
| All-Cause Stroke | - | - | No significant difference in risk compared to placebo. [3] | - |
| Cardiovascular Mortality | - | - | Not associated with a reduction in cardiovascular death. [2] [3] | - |
| All-Cause Mortality | - | - | Not associated with a reduction in all-cause mortality. [2] [3] | - |

¹ Includes cardiovascular mortality, nonfatal myocardial infarction, and nonfatal stroke.

Table 2: Safety Profile of Aspirin in Primary Prevention

| Outcome | Number of Trials | Number of Participants | Key Finding | Relative Risk (RR) / Hazard Ratio (HR) (95% CI) |
|--------------------|------------------|------------------------|---|---|
| Major Bleeding | 14 | 164,751 | Significantly increased risk of major bleeding events.[3] | RR: 1.49 (1.32-1.69) |
| Hemorrhagic Stroke | 14 | 164,751 | Significantly increased risk of hemorrhagic stroke.[3] | RR: 1.25 (1.01-1.54) |

Table 3: Aspirin in the Primary Prevention of Cancer

| Outcome | Study Type | Number of Studies | Key Finding | Relative Risk (RR) / Odds Ratio (OR) (95% CI) |
|--------------------------|-----------------------|-------------------|--|---|
| Colorectal Cancer Risk | Cohort Studies & RCTs | 88 Cohort, 7 RCTs | Consistent evidence for a protective effect against colorectal cancer.[4] | RR: 0.85 (0.78-0.92) / OR: 0.74 (0.56-0.97) |
| Gastric Cancer Risk | Cohort Studies | - | Reduced risk of gastric cancer with regular use. [4] | RR: 0.67 (0.52-0.87) |
| Breast Cancer Risk | Cohort Studies | - | Modest reduction in breast cancer risk.[4] | RR: 0.93 (0.87-0.99) |
| Prostate Cancer Risk | Cohort Studies | - | Slight reduction in prostate cancer risk.[4] | RR: 0.92 (0.86-0.98) |
| Cancer-Related Mortality | Meta-Analysis of RCTs | - | Long-term use was not associated with a significant reduction in cancer-related deaths.[5] | - |

Experimental Protocols

The methodologies of key randomized controlled trials (RCTs) evaluating Aspirin for primary prevention, such as the ARRIVE, ASCEND, and ASPREE trials, form the basis of the meta-analyses.[6][7] A generalized protocol is detailed below.

1. Study Design:

- Framework: Randomized, double-blind, placebo-controlled trial.
- Objective: To determine if low-dose Aspirin reduces the incidence of primary adverse health outcomes compared to placebo.
- Allocation: Participants are randomly assigned in a 1:1 ratio to either the Aspirin group or the placebo group.

2. Participant Selection:

- Inclusion Criteria: Adults without established cardiovascular disease. Specific trials may target populations at moderate cardiovascular risk, those with diabetes, or the elderly.^[7]
- Exclusion Criteria: History of major bleeding, peptic ulcer disease, Aspirin allergy, or concurrent use of anticoagulants.

3. Intervention:

- Active Arm: Daily administration of low-dose, enteric-coated Aspirin (typically 100 mg).
- Control Arm: Daily administration of a matching placebo, identical in appearance and formulation to the active tablet.

4. Endpoints and Follow-up:

- Primary Efficacy Endpoint: A composite of major vascular events, such as cardiovascular death, myocardial infarction, or stroke.
- Primary Safety Endpoint: Major hemorrhage, including intracranial and significant extracranial bleeding.
- Follow-up: Participants are monitored over several years, with data on clinical events, adherence, and adverse effects collected at regular intervals.

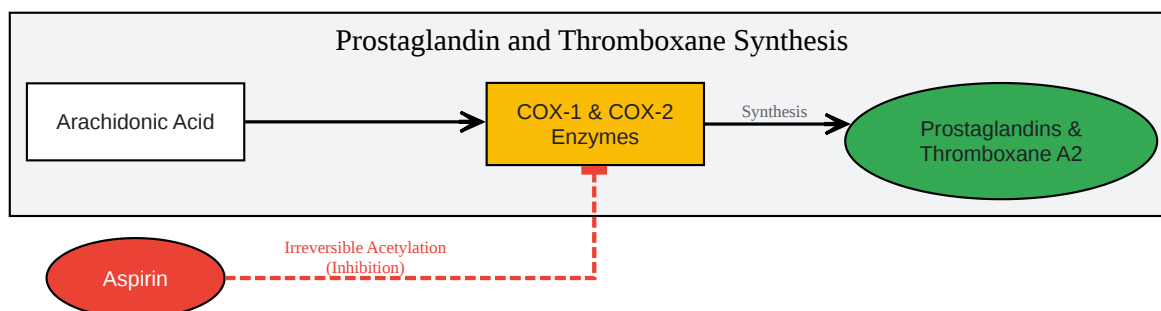
5. Statistical Analysis:

- **Primary Method:** An intention-to-treat analysis is performed to compare the time to the first occurrence of the primary endpoint between the two groups.
- **Effect Measure:** Results are typically reported as Hazard Ratios (HRs) with 95% Confidence Intervals (CIs).

Visualizations: Mechanism and Methodology

Aspirin's Mechanism of Action

Aspirin exerts its antithrombotic effect by irreversibly inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins and thromboxane A2.^{[8][9][10]}

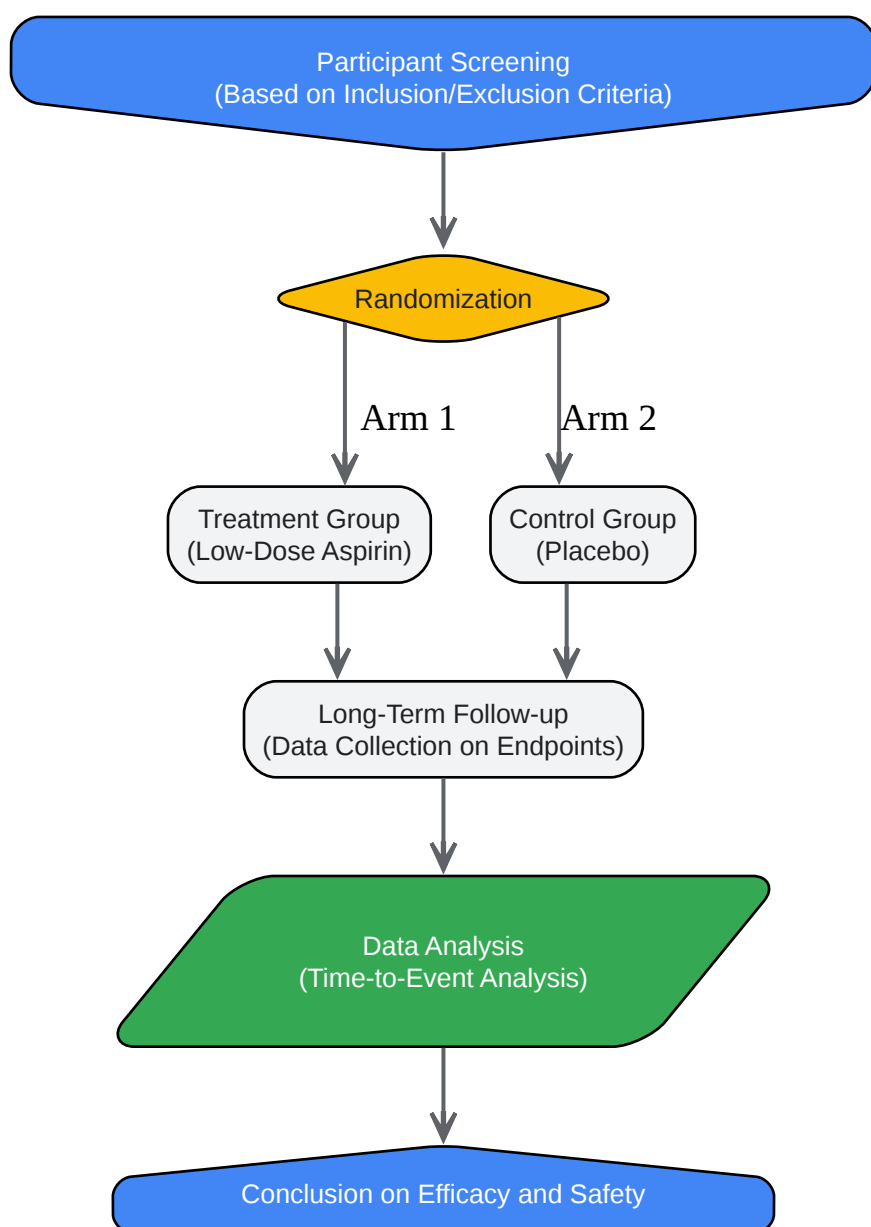


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Aspirin's inhibition of the COX signaling pathway.

Generalized Experimental Workflow for an Aspirin RCT

The diagram below illustrates the logical flow of a typical randomized controlled trial for Aspirin in a primary prevention setting.



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Workflow of a typical Aspirin randomized controlled trial.

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References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Meta-analysis supports aspirin to reduce cardiovascular events | MDedge [mdedge.com]
- 3. A Meta-Analysis of Aspirin for the Primary Prevention of Cardiovascular Diseases in the Context of Contemporary Preventive Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspirin Use and Common Cancer Risk: A Meta-Analysis of Cohort Studies and Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evidence strength of a meta-analysis of aspirin for primary prevention of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated systematic review of aspirin primary prevention shows benefits, risks | MDedge [mdedge.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
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